molecular formula C18H21BO4 B2973622 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate CAS No. 2490666-18-5

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate

Cat. No. B2973622
CAS RN: 2490666-18-5
M. Wt: 312.17
InChI Key: JZHMTATZPKPSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate” is a chemical compound with the molecular formula C18H21BO4 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H21BO4/c1-12(20)21-16-9-7-13-10-15(8-6-14(13)11-16)19-22-17(2,3)18(4,5)23-19/h6-11H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.17 . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Enzyme Inhibition

Compounds similar to “6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate” have been used as enzyme inhibitors. These inhibitors can play a crucial role in drug development by targeting specific enzymes related to diseases, including cancer and microbial infections .

Ligand for Drug Development

Boric acid derivatives, which share structural similarities with the compound , are often utilized as ligands in drug development. They can form complexes with other molecules, which can be beneficial in creating more effective drugs .

Organic Synthesis Intermediate

Such compounds are also valuable intermediates in organic synthesis. They can undergo various chemical reactions, including nucleophilic substitutions and amidation, which are essential steps in synthesizing complex organic molecules .

Chemical Stability Analysis

The compound’s analogs have been studied using computational methods like Density Functional Theory (DFT) to estimate chemical stability. This involves calculating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .

Crystallography Studies

Researchers have used similar compounds for crystallography studies to understand their molecular structure better. This is crucial for designing drugs and understanding how they interact at the molecular level .

Intermediate for Indazole Derivatives

Derivatives of indazole, an important scaffold in medicinal chemistry, have been synthesized using similar boric acid compounds as intermediates. These derivatives have significant pharmaceutical applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate are currently unknown. This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body

Mode of Action

Boronic acid derivatives are known to form reversible covalent bonds with proteins, which can modulate their activity . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.

Biochemical Pathways

Given the structural similarity to other boronic acid derivatives, it is possible that this compound could affect a variety of biochemical pathways, depending on its specific targets

Pharmacokinetics

As with other boronic acid derivatives, factors such as solubility, stability, and permeability could influence its bioavailability . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate’s action are currently unknown. Depending on its specific targets and mode of action, this compound could potentially influence a variety of cellular processes

Action Environment

The action, efficacy, and stability of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment . More research is needed to understand how these factors might affect the action of this compound.

properties

IUPAC Name

[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO4/c1-12(20)21-16-9-7-13-10-15(8-6-14(13)11-16)19-22-17(2,3)18(4,5)23-19/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHMTATZPKPSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.